molecular formula C12H12BrFN4O B2825660 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-fluoropyridine-3-carboxamide CAS No. 2094335-96-1

5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-fluoropyridine-3-carboxamide

Cat. No.: B2825660
CAS No.: 2094335-96-1
M. Wt: 327.157
InChI Key: ZYQDHJBZJFLVMA-UHFFFAOYSA-N
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Description

5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-fluoropyridine-3-carboxamide is a synthetic organic compound that features a complex structure incorporating a bromine atom, a fluorine atom, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-fluoropyridine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, borane.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-fluoropyridine-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, which are crucial for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-fluoropyridine-3-carboxamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-pyridine-3-carboxamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    6-fluoro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-pyridine-3-carboxamide: Lacks the bromine atom, potentially altering its chemical properties and applications.

Uniqueness

The presence of both bromine and fluorine atoms in 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-fluoropyridine-3-carboxamide makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets.

Properties

IUPAC Name

5-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN4O/c1-7-9(6-17-18(7)2)5-16-12(19)8-3-10(13)11(14)15-4-8/h3-4,6H,5H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQDHJBZJFLVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=CC(=C(N=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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